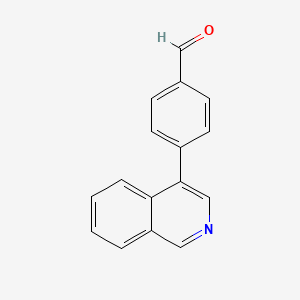
4-(isoquinolin-4-yl)benzaldehyde
説明
4-Isoquinolin-4-ylbenzaldehyde is a chemical compound with the molecular formula C16H11NO . It’s a member of the quinolone family, which are heterocyclic organic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of 4-quinolones, including 4-Isoquinolin-4-ylbenzaldehyde, has been a subject of research. Recent methods include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, and intramolecular Houben–Hoesch reaction .Molecular Structure Analysis
The molecular structure of 4-Isoquinolin-4-ylbenzaldehyde is characterized by a 2,2’:6’,2’'-terpyridine nucleus (tpy) with a pendant isoquinoline group (isq) bound at the central pyridine (py) ring . The tpy nucleus deviates slightly from planarity, while the isq group is rotated significantly out of this planar scheme associated with a short Htpy⋅⋅⋅Hisq contact .Chemical Reactions Analysis
The chemical reactions involving 4-quinolones have been studied extensively. For instance, the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .科学的研究の応用
Environmental Applications
4-Isoquinolin-4-ylbenzaldehyde and its derivatives have been studied for their environmental applications. A notable study is on the degradation of isoquinoline, a structurally similar compound to 4-Isoquinolin-4-ylbenzaldehyde, by a bacterium strain Y-4. This strain uses isoquinoline as its sole carbon and energy source, demonstrating the potential of biological treatment methods in reducing isoquinoline pollution in industrial wastewater, particularly from coking plants (Guanghua et al., 2011).
Synthetic Chemistry
4-Isoquinolin-4-ylbenzaldehyde and its isoquinoline derivatives have been central to advances in synthetic chemistry. A significant development is the silver(I) and copper(I) cocatalyzed tandem reaction of 2-alkynylbenzaldoximes with aldehydes or alcohols. This method provides a novel and efficient route for preparing 4-carboxylated isoquinolines, contributing to molecular diversity and complexity in chemical synthesis (Wang & Yu, 2014). Furthermore, the creation of diverse 1-(isoquinolin-1-yl)guanidines through a sequential multi-component/cross-coupling reaction highlights the versatility of isoquinoline derivatives in generating structurally diverse and biologically significant molecules (Ye et al., 2012).
Green Chemistry
The synthesis of isoquinoline derivatives aligns with the principles of green chemistry, aiming for sustainability and reduced environmental impact. A study demonstrates the catalyst and additive-free 6-endo-dig cyclization of ortho-alkynylarylaldimines in water, providing an environmentally friendly access to isoquinolines. This method emphasizes the use of water as a solvent, minimizing the use of hazardous substances and showcasing an atom-economic approach to chemical synthesis (Yang et al., 2020).
作用機序
The mechanism of action of 4-quinolones is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite; the most recent one is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .
将来の方向性
Recent advances in the synthetic chemistry of 4-quinolones suggest potential future directions. For instance, 4-quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .
特性
IUPAC Name |
4-isoquinolin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)16-10-17-9-14-3-1-2-4-15(14)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZXTSCKFQWQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
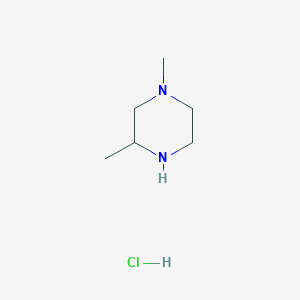

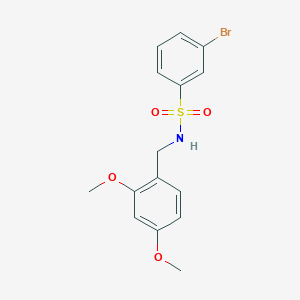
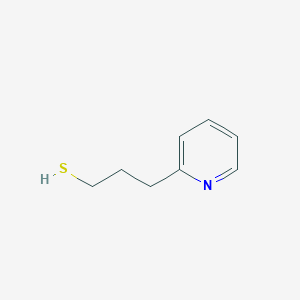

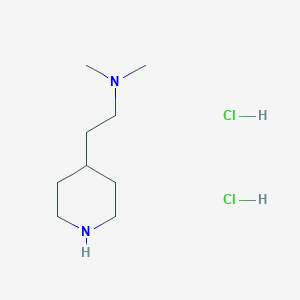
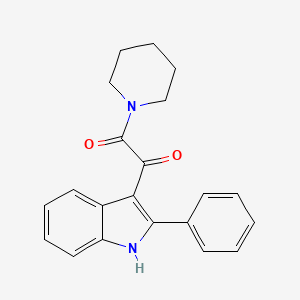
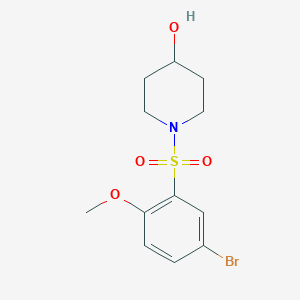
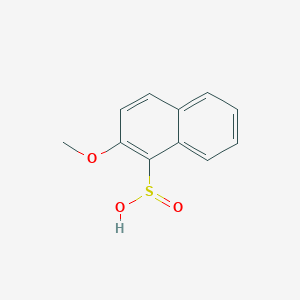
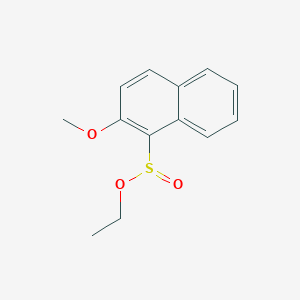
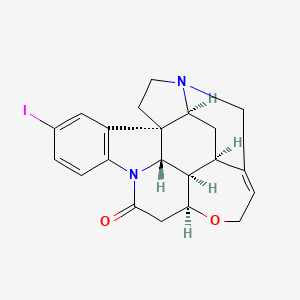
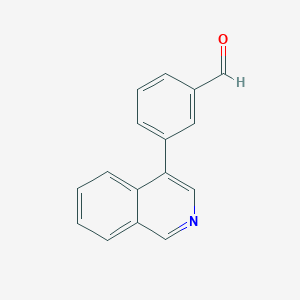
![2-Chloro-4,6-dimethoxybenzo[d]thiazole](/img/structure/B3074808.png)
